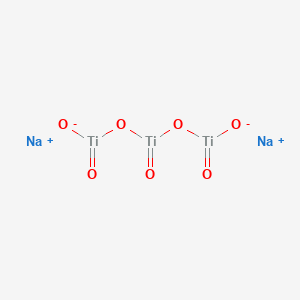
trans-4-Fenilpirrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Phenylpyrrolidin-3-ol: is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 3-position.
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Phenylpyrrolidin-3-ol is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of different pharmacophore spaces, making it valuable in drug discovery .
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: trans-4-Phenylpyrrolidin-3-ol and its derivatives are being investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,3-Dipolar Cycloaddition: A classical method for preparing five-membered heterocycles like trans-4-Phenylpyrrolidin-3-ol involves the 1,3-dipolar cycloaddition between a nitrone and an olefin.
Microbial Hydroxylation and Enzymatic Esterification: Another method involves the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification.
Industrial Production Methods: Industrial production methods for trans-4-Phenylpyrrolidin-3-ol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Phenylpyrrolidin-3-ol can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Deoxygenated derivatives.
Substitution: Halogenated or aminated derivatives.
Mecanismo De Acción
The mechanism of action of trans-4-Phenylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the presence of the phenyl and hydroxyl groups contribute to its binding affinity and selectivity towards these targets . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparación Con Compuestos Similares
Pyrrolidine: A simple five-membered nitrogen heterocycle without additional substituents.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.
trans-4-Phenylpyrrolidin-2-one: Similar to trans-4-Phenylpyrrolidin-3-ol but with a carbonyl group at the 2-position instead of a hydroxyl group.
Uniqueness: trans-4-Phenylpyrrolidin-3-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
(3R,4S)-4-phenylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOEDBCCDPEQB-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242166-68-2 |
Source


|
| Record name | rac-(3R,4S)-4-phenylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
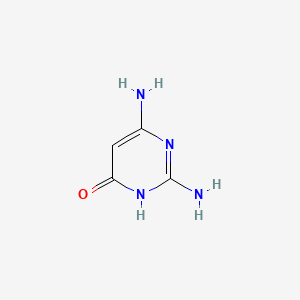

![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)
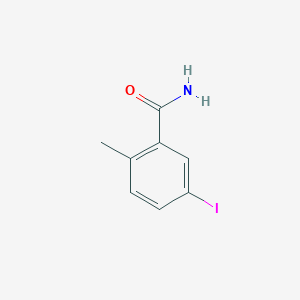
![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)
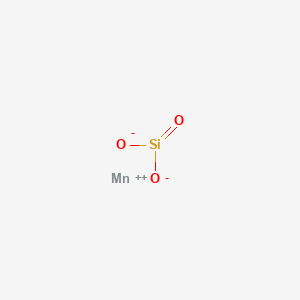
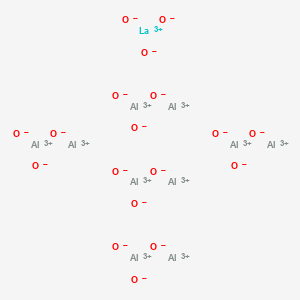
![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
